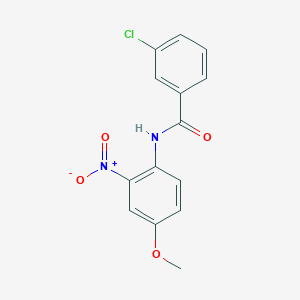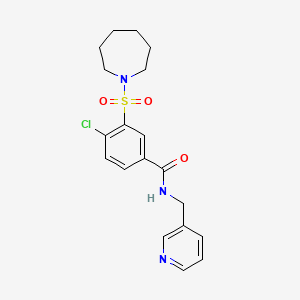
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBA is a member of the benzamide family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to certain proteins and can be used to visualize their distribution and localization within cells.
Another area of research involves the use of this compound as a tool for studying enzyme activity. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for investigating their function and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes. The exact binding site and mode of action may vary depending on the specific target molecule.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its fluorescent properties and enzyme inhibition activity, this compound has been shown to modulate the activity of ion channels and transporters, as well as affect the expression of certain genes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide in lab experiments is its high selectivity for certain proteins and enzymes. This allows for precise targeting and visualization of specific molecules within cells. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of this compound is its potential toxicity at high concentrations. Careful dosage and handling are required to ensure the safety of researchers and experimental subjects.
Future Directions
There are many potential future directions for research involving 3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be designed to selectively target different proteins or enzymes, allowing for even more precise imaging and analysis.
Another area of research involves the use of this compound as a therapeutic agent. Its ability to inhibit enzyme activity could make it a potential treatment for certain diseases, such as cancer or neurodegenerative disorders.
Overall, this compound is a promising compound with a wide range of potential applications in scientific research. Continued investigation into its properties and potential uses could lead to new insights and breakthroughs in a variety of fields.
Synthesis Methods
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxy-2-nitroaniline with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to yield this compound in high purity.
Properties
IUPAC Name |
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-5-6-12(13(8-11)17(19)20)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFBSGDTAYASLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-1-propanamine](/img/structure/B5161627.png)
![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide](/img/structure/B5161638.png)
![1-(3-chloro-4-methylphenyl)-5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5161645.png)
![N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![3-(methylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5161655.png)

![1,3,5-trichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5161671.png)
![N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5161679.png)

![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)
